C24:1-Ceramide

Description

Properties

IUPAC Name |

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSBNBBOSZJDKB-KPEYJIHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415272 | |

| Record name | C24:1 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54164-50-0 | |

| Record name | C24:1 Cer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

C24:1-Ceramide structure and chemical properties

An In-depth Technical Guide to C24:1-Ceramide: Structure, Properties, and Biological Significance

Introduction

Ceramides (B1148491) are a class of sphingolipids that are integral structural components of cellular membranes and also function as critical signaling molecules in a myriad of cellular processes.[1][2] These processes include apoptosis, cell differentiation, and proliferation.[3][4][5] this compound, also known as nervonic ceramide or N-nervonoyl-D-sphingosine, is a prominent, naturally occurring ceramide distinguished by its very-long-chain fatty acid.[3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, signaling pathways, and experimental analysis of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is composed of a sphingosine (B13886) backbone N-acylated with a 24-carbon monounsaturated fatty acid (nervonic acid).

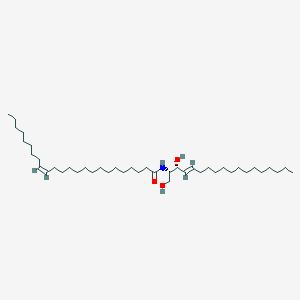

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (15Z)-N-[(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide | [6] |

| Synonyms | N-Nervonoyl-D-sphingosine, Cer(d18:1/24:1(15Z)), N-cis-15-Tetracosenoyl-C18-sphingosine | [7] |

| CAS Number | 54164-50-0 | [3][4][7] |

| Chemical Formula | C42H81NO3 | [4][6][7] |

| Molecular Weight | 648.1 g/mol | [3][4][7] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers. | [4][8] |

| Stability | Stable for at least 4 years when stored at -20°C. | [4][8] |

Biological Significance and Signaling Pathways

Ceramides are synthesized through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[9]

Ceramide Synthesis Pathways

The major pathways for ceramide synthesis are illustrated below.

Caption: Major pathways of ceramide synthesis.

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[9][10] The salvage pathway recycles sphingosine to form ceramide through the action of ceramide synthases (CerS).[9][11] The sphingomyelin pathway generates ceramide through the hydrolysis of sphingomyelin by sphingomyelinase.[9][11]

Downstream Signaling

Ceramides, including this compound, can activate or inhibit various downstream signaling molecules. Ceramide has been shown to activate protein phosphatases, such as PP1 and PP2a, which are involved in regulating cell proliferation and apoptosis.[12] It can also influence membrane properties, leading to the clustering of receptors and the formation of signaling platforms.[1]

Experimental Protocols

The quantification of this compound in biological samples is crucial for understanding its role in health and disease. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[13][14]

General Experimental Workflow for Ceramide Quantification

A typical workflow for the analysis of ceramides from biological samples is outlined below.

Caption: General workflow for ceramide quantification.

Sample Preparation and Lipid Extraction

-

Sample Collection: Biological samples such as plasma, tissues, or cultured cells are collected and stored at -80°C until analysis.[15]

-

Lipid Extraction: Lipids are extracted from the samples using a method such as the Bligh and Dyer procedure, which uses a chloroform/methanol/water solvent system.[14]

-

Internal Standards: Known amounts of non-naturally occurring ceramide internal standards (e.g., C17:0- or C25:0-ceramide) are added to the samples before extraction to allow for accurate quantification.[14]

Chromatographic Separation and Detection

3.3.1. High-Performance Liquid Chromatography (HPLC)

A method for the quantitative analysis of ceramide molecular species by HPLC has been developed.[13]

-

Derivatization: Ceramides are derivatized with a fluorescent reagent like anthroyl cyanide to enable detection by a fluorescence detector.[13]

-

Separation: The derivatized ceramides are separated on a reversed-phase HPLC column.[13]

-

Quantification: The amount of each ceramide species is quantified by comparing its peak area to that of the internal standard.[13] The lower detection limit for this method is below 1 pmol.[13]

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for ceramide quantification.[14]

-

Chromatography: Reverse-phase HPLC is used to separate the different ceramide species.[14]

-

Mass Spectrometry: The eluting ceramides are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[14] The MRM transition for this compound is typically m/z 648.6 > 264.3 in positive ion mode.[16]

-

Quantification: Calibration curves are constructed using standard solutions of each ceramide species to be quantified.[14] The concentration of each ceramide in the sample is determined from its peak area ratio relative to the internal standard and the calibration curve.[14] The limits of detection and quantification are in the range of 5–50 pg/ml for distinct ceramides.[14]

Role in Health and Disease

The levels of this compound have been associated with various physiological and pathological conditions.

-

Cardiovascular Disease: Elevated plasma levels of C16:0, C18:0, and C24:1 ceramides have been identified as strong predictive markers for adverse cardiovascular events.[9][17] A ceramide-based risk score (CERT1) that includes these three ceramides and their ratios to C24:0 ceramide has been proposed.[9][18]

-

Metabolic Disease: Increased concentrations of C24:1 ceramide have been observed in individuals with type 2 diabetes and are inversely correlated with insulin (B600854) sensitivity.[17][18] However, some studies suggest that restoration of liver C24:1 ceramide can improve glucose tolerance and insulin sensitivity in mice.[19]

-

Aging: Increased levels of this compound have been found in extracellular vesicles isolated from the serum of aged individuals, and these vesicles can induce senescence in mesenchymal stem cells.[1][20]

Conclusion

This compound is a key bioactive lipid with important roles in cellular signaling and membrane structure. Its levels are altered in various diseases, making it a potential biomarker and therapeutic target. The analytical methods described in this guide provide the necessary tools for researchers to further investigate the complex biology of this compound and its implications for human health.

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Human Metabolome Database: Showing metabocard for Cer(d18:1/24:1) (HMDB0004953) [hmdb.ca]

- 7. larodan.com [larodan.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of ceramide molecular species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide Quantification Analysis - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. caymanchem.com [caymanchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Sphingolipids in Metabolic Disease: The Good, the Bad, and the Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Very Long-Chain C24:1 Ceramide Is Increased in Serum Extracellular Vesicles with Aging and Can Induce Senescence in Bone-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

C24:1-Ceramide Biosynthesis in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1][2][3] The biological function of ceramides is intrinsically linked to the length of their N-acyl chain. Very-long-chain (VLC) ceramides, such as C24:1-ceramide (Nervonoyl-ceramide), are emerging as critical regulators of membrane biophysics and cellular signaling, with their dysregulation implicated in various pathological conditions, including cancer and neurodegenerative diseases.[3][4][5] This technical guide provides an in-depth overview of the this compound biosynthesis pathway in mammalian cells, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in this area.

Core Biosynthesis Pathway

The de novo synthesis of this compound primarily occurs in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions.[1]

-

Condensation of Serine and Palmitoyl-CoA: The pathway is initiated by the condensation of L-serine and palmitoyl-CoA, catalyzed by the enzyme serine palmitoyltransferase (SPT) , to form 3-ketodihydrosphingosine.[6]

-

Reduction to Dihydrosphingosine: 3-ketodihydrosphingosine is then reduced to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase (KDSR) .

-

N-acylation by Ceramide Synthase 2 (CerS2): Dihydrosphingosine is subsequently acylated with nervonyl-CoA (C24:1-CoA) to form C24:1-dihydroceramide. This critical step is catalyzed by Ceramide Synthase 2 (CerS2) , which exhibits high specificity for very-long-chain acyl-CoAs (C22-C24).[7][8][9]

-

Desaturation to this compound: Finally, a double bond is introduced into the dihydroceramide (B1258172) backbone by dihydroceramide desaturase 1 (DEGS1) to yield this compound.

// Invisible nodes for positioning start [shape=point, style=invis]; start -> serine [style=invis];

// Enzyme nodes spt_node [label="Serine Palmitoyltransferase", shape=rectangle, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; kdsr_node [label="3-Ketodihydrosphingosine\nReductase", shape=rectangle, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cers2_node [label="Ceramide Synthase 2", shape=rectangle, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; degs1_node [label="Dihydroceramide\nDesaturase 1", shape=rectangle, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections to enzyme nodes keto -> kdsr_node [style=invis]; sphinganine (B43673) -> cers2_node [style=invis]; dhcer -> degs1_node [style=invis]; serine -> spt_node [style=invis]; } .dot this compound de novo biosynthesis pathway in the ER.

Regulation of this compound Synthesis

The biosynthesis of this compound is tightly regulated to maintain cellular homeostasis. Key regulatory mechanisms include:

-

Substrate Availability: The levels of precursors such as serine, palmitoyl-CoA, and particularly nervonyl-CoA can influence the rate of synthesis.

-

CerS2 Activity: The expression and activity of CerS2 are critical determinants of this compound production.[7]

-

Acyl-CoA-binding protein (ACBP): ACBP has been shown to potently facilitate the synthesis of very-long-chain ceramides by binding to and presenting VLC-acyl-CoAs to CerS2, thereby increasing its activity by more than two-fold.[10][11][12][13]

-

Phosphorylation: The enzymatic activity of CerS2 is regulated by phosphorylation in its C-terminal region, which can increase its Vmax.[14]

-

-

Feedback Inhibition: The accumulation of downstream metabolites can exert feedback control on the biosynthetic enzymes.

Quantitative Data

The following table summarizes key quantitative data related to this compound biosynthesis.

| Parameter | Value | Cell/System | Reference |

| CerS2 Activity | |||

| - with C24:1-CoA (in presence of ACBP) | > 2-fold increase | HEK293T cells overexpressing CerS2 | [11] |

| - Basal activity (without ACBP) | 82 ± 7 pmol/mg/min | HEK293T cells overexpressing CerS2 | [11] |

| This compound Levels | |||

| - Older vs. Younger Women (Serum EVs) | 15.4 vs. 3.8 pmol/sample | Human Serum | [15] |

| - Older vs. Younger Macaques (Serum EVs) | 9.3 vs. 1.8 pmol/sample | Rhesus Macaque Serum | [15] |

| - Pancreatic Cancer Tissue | Upregulated in node-positive tissue | Human Pancreatic Tissue | [4] |

| - Advanced Heart Failure | Elevated in myocardium | Human Myocardium | [16] |

Experimental Protocols

Ceramide Extraction from Mammalian Cells for LC-MS/MS Analysis

This protocol is adapted from established methods for lipid extraction.[17][18]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Internal standard (e.g., C17:0-ceramide)

-

5.5 mL glass vials with screw caps

-

Sonicator

-

Centrifuge

Procedure:

-

Cell Harvesting:

-

Aspirate the culture medium and wash the adherent cells with 1 mL of ice-cold PBS.

-

Add 1 mL of methanol to the plate, scrape the cells, and transfer the cell suspension to a 5.5 mL glass vial.

-

-

Lysis and Internal Standard Spiking:

-

Sonicate the cell suspension for 5 minutes.

-

Take an aliquot for protein concentration measurement.

-

Add a known amount of internal standard (e.g., 10 ng of C17:0-ceramide) to the remaining cell lysate.

-

-

Lipid Extraction (Double Extraction):

-

Add 2 mL of chloroform to the lysate, vortex for 5 seconds, and sonicate for 30 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Carefully transfer the lower chloroform layer to a new glass vial.

-

Re-extract the remaining aqueous/protein layer with another 2 mL of chloroform.

-

Pool the chloroform fractions.

-

-

Drying and Reconstitution:

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of mobile phases).

-

Quantification of this compound by LC-MS/MS

This is a general protocol; specific parameters will need to be optimized for the instrument used.[18][19][20][21]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Gradient: A suitable gradient to separate this compound from other lipid species.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for this compound: Precursor ion [M+H]+ → Product ion (e.g., m/z 264.3, corresponding to the sphingoid backbone)

-

MRM Transition for Internal Standard (C17:0-Ceramide): Precursor ion [M+H]+ → Product ion (e.g., m/z 264.3)

-

Optimization: Source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

Data Analysis:

-

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.

-

A calibration curve is constructed using known concentrations of this compound standard.

In Vitro Ceramide Synthase 2 (CerS2) Activity Assay

This protocol measures the activity of CerS2 in cell or tissue homogenates.[14][22][23][24]

Materials:

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Nervonyl-CoA (C24:1-CoA)

-

Sphinganine (or a fluorescently labeled version like NBD-sphinganine)

-

Cell or tissue homogenates

-

Internal standard for LC-MS/MS (if used for detection)

-

Chloroform/Methanol (1:2, v/v)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, BSA, and nervonyl-CoA.

-

Add the cell or tissue homogenate (e.g., 40 µg of total protein).

-

-

Initiation of Reaction:

-

Start the reaction by adding sphinganine.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding chloroform/methanol (1:2, v/v).

-

-

Lipid Extraction and Analysis:

-

Extract the lipids as described in Protocol 1.

-

Analyze the formation of C24:1-dihydroceramide by LC-MS/MS or thin-layer chromatography (TLC) if using a fluorescent substrate.

-

-

Calculation of Activity:

-

The activity of CerS2 is expressed as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg protein/min).

-

Signaling Pathways and Cellular Functions of this compound

This compound is not merely a structural component of membranes but also an active signaling molecule.

-

Membrane Biophysics: The presence of the long, unsaturated acyl chain of this compound influences membrane fluidity and organization. Unlike saturated very-long-chain ceramides, this compound has a lower ability to induce the formation of rigid gel domains in fluid membranes, which can impact the localization and function of membrane proteins.[25][26][27]

-

Apoptosis and Cell Senescence: this compound has been implicated in the regulation of cell death and senescence.[15] In some contexts, it can promote apoptosis by inhibiting pro-survival pathways such as the PI3K/Akt and ERK pathways.[28] However, its role can be cell-type dependent, as in some instances, very-long-chain ceramides have been shown to be protective against certain apoptotic stimuli.[5]

-

Cancer Metastasis: The CerS2-C24:1-ceramide axis has been shown to limit the metastatic potential of ovarian cancer cells by inhibiting the formation of lamellipodia, which are crucial for cell motility.[1]

Conclusion and Future Directions

The biosynthesis of this compound, orchestrated primarily by CerS2, is a critical pathway with far-reaching implications for cellular function and disease. This guide provides a comprehensive resource for researchers in the field, outlining the core biosynthetic pathway, its regulation, and detailed experimental methodologies. While significant progress has been made, future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its diverse signaling roles and further exploring its potential as a therapeutic target in various diseases. A deeper understanding of the interplay between this compound and other lipid species in modulating membrane properties and cellular signaling will be crucial for the development of novel therapeutic strategies.

References

- 1. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 13. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Very Long-Chain C24:1 Ceramide Is Increased in Serum Extracellular Vesicles with Aging and Can Induce Senescence in Bone-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]

- 18. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lipidmaps.org [lipidmaps.org]

- 20. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 22. 4.5. Enzyme Activity Assay for Ceramide Synthases [bio-protocol.org]

- 23. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Silencing of ceramide synthase 2 in hepatocytes modulates plasma ceramide biomarkers predictive of cardiovascular death - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. web.ist.utl.pt [web.ist.utl.pt]

- 28. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of C24:1-Ceramide in Membrane Fluidity: A Biophysical and Signaling Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical regulators of cellular processes, acting not only as structural components of membranes but also as potent signaling molecules. The biophysical impact of ceramides is intricately linked to their molecular structure, particularly the length and saturation of their N-acyl chain. This technical guide delves into the specific role of C24:1-ceramide, a very-long-chain monounsaturated ceramide, in modulating membrane fluidity. We will explore its distinct effects on membrane order, domain formation, and morphology, contrasting them with other ceramide species. Furthermore, this document will elucidate the involvement of this compound in key signaling pathways, providing a comprehensive overview for researchers in drug development and cellular biology.

Introduction

Cellular membranes are not merely passive barriers but dynamic platforms that orchestrate a multitude of cellular events. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences protein function, signal transduction, and membrane trafficking. Ceramides, generated through the hydrolysis of sphingomyelin (B164518) or de novo synthesis, are potent modulators of membrane biophysics.[1] The diverse family of ceramides, differing in their acyl chain length and saturation, exert distinct effects on membrane properties.[2] this compound, also known as nervonic acid ceramide, is of particular interest due to its prevalence in certain tissues and its unique monounsaturated very-long acyl chain.[3] Understanding the precise role of this compound in membrane fluidity is crucial for deciphering its function in both physiological and pathological contexts, including cancer, neurodegenerative diseases, and metabolic disorders.[1][4]

Biophysical Impact of this compound on Membrane Fluidity

The presence of the long, unsaturated acyl chain in this compound confers upon it a distinct biophysical behavior compared to its saturated counterparts (e.g., C16:0- or C24:0-ceramide) and shorter-chain unsaturated ceramides (e.g., C18:1-ceramide).

Ordering Effect and Gel-Fluid Phase Separation

Saturated ceramides are known to have a strong ordering effect on fluid phospholipid membranes, promoting the formation of highly ordered gel domains and inducing a clear separation between gel and fluid phases.[5][6] In contrast, unsaturated ceramides have a less pronounced impact.[6] Specifically, this compound has a lower ability to form gel domains at physiological temperatures (37°C) compared to saturated ceramides.[5][6] However, its capacity to induce gel phase formation is greater than that of shorter-chain unsaturated ceramides like C18:1-ceramide, which may not form gel domains at all at this temperature.[7] This intermediate behavior is attributed to the kink in the acyl chain introduced by the cis-double bond, which disrupts the tight packing that is characteristic of saturated acyl chains.

Interdigitation and Morphological Changes

A key feature of very-long-chain ceramides, including this compound, is their ability to induce the formation of interdigitated phases within the membrane.[5][6] Interdigitation occurs when the long acyl chains of the ceramide molecules from one leaflet of the bilayer extend into the opposing leaflet. This phenomenon can lead to significant changes in membrane morphology, including the formation of tubular structures.[5][6] These ceramide-rich tubules may play roles in membrane trafficking and signaling platform organization.

Quantitative Analysis of Biophysical Effects

The impact of different ceramide species on membrane fluidity can be quantitatively assessed using various biophysical techniques. The following table summarizes key findings from studies on model membrane systems.

| Ceramide Species | Technique | Model System | Key Quantitative Findings | Reference |

| This compound | Fluorescence Anisotropy | POPC Vesicles | Lower ability to increase fluorescence anisotropy compared to saturated ceramides, indicating less membrane ordering. | [7] |

| Differential Scanning Calorimetry (DSC) | Phosphatidylcholine Liposomes | Induces a less pronounced increase in the main phase transition temperature (Tm) compared to saturated ceramides. | [8] | |

| C16:0-Ceramide (for comparison) | Fluorescence Anisotropy | POPC Vesicles | Significantly increases fluorescence anisotropy, indicating a high degree of membrane ordering. | [7] |

| Differential Scanning Calorimetry (DSC) | Phosphatidylcholine Liposomes | Causes a significant increase in the main phase transition temperature (Tm), promoting a gel state. | [8] | |

| C18:1-Ceramide (for comparison) | Fluorescence Anisotropy | POPC Vesicles | Shows little to no effect on fluorescence anisotropy at physiological temperatures. | [7] |

Role of this compound in Cellular Signaling

The alterations in membrane biophysics induced by this compound have profound implications for cellular signaling. By modulating the organization and fluidity of the membrane, this compound can influence the clustering of receptors and the assembly of signaling complexes.[9]

Apoptosis

Ceramides are well-established mediators of apoptosis (programmed cell death). However, the pro-apoptotic efficacy of different ceramide species varies. Studies have shown that saturated ceramides, such as C16:0-ceramide, are potent inducers of apoptosis.[10] They are thought to promote the formation of large, stable ceramide-rich platforms in the mitochondrial outer membrane, which facilitates the recruitment and oligomerization of pro-apoptotic proteins like Bax, leading to mitochondrial permeabilization and cell death.[1][11]

In contrast, monounsaturated ceramides like this compound are reported to be less effective at inducing apoptosis.[10] This is likely due to their reduced ability to form the stable, ordered membrane domains required for the efficient recruitment of apoptotic machinery.[1]

Experimental Protocols

Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. In lipid bilayers, its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to membrane fluidity.

Materials:

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

-

Lipid of interest (e.g., POPC)

-

This compound

-

Chloroform

-

Buffer (e.g., HEPES)

-

Spectrofluorometer

Procedure:

-

Liposome Preparation:

-

Prepare lipid mixtures of POPC and this compound at desired molar ratios in chloroform.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

-

Prepare large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

-

-

Laurdan Labeling:

-

Add a small aliquot of a concentrated Laurdan stock solution in ethanol (B145695) to the LUV suspension. The final Laurdan-to-lipid molar ratio should be approximately 1:500.

-

Incubate the mixture in the dark for 30 minutes at a temperature above the lipid phase transition.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 350 nm.

-

Record the emission spectra from 400 nm to 550 nm.

-

Measure the fluorescence intensities at 440 nm (I440) and 490 nm (I490).

-

-

Calculation of Generalized Polarization (GP):

-

Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

-

Higher GP values indicate lower membrane fluidity (more ordered).

-

Preparation of Giant Unilamellar Vesicles (GUVs) for Microscopy

GUVs are cell-sized liposomes that are ideal for visualizing membrane domains and morphological changes using microscopy.

Materials:

-

Lipids (e.g., POPC, this compound)

-

Fluorescent lipid probe (e.g., Rhodamine-DOPE)

-

Chloroform

-

Indium Tin Oxide (ITO) coated glass slides

-

Function generator

-

Observation chamber

Procedure:

-

Lipid Film Deposition:

-

Prepare a lipid mixture in chloroform, including a small amount of a fluorescent lipid probe.

-

Deposit a small volume of the lipid solution onto the conductive side of an ITO slide and spread it evenly.

-

Dry the lipid film under vacuum for at least 2 hours.

-

-

GUV Formation by Electroformation:

-

Assemble a chamber with two ITO slides, with the conductive, lipid-coated sides facing each other, separated by a silicone spacer.

-

Fill the chamber with a swelling solution (e.g., sucrose (B13894) solution).

-

Apply an AC electric field (e.g., 10 Hz, 1.5 V) to the ITO slides for 2-4 hours at a temperature above the lipid phase transition.

-

-

Observation:

-

Carefully harvest the GUVs from the chamber.

-

Observe the GUVs using a confocal or fluorescence microscope to visualize domain formation and morphology.

-

Conclusion

This compound plays a multifaceted and distinct role in the regulation of membrane fluidity. Its very-long monounsaturated acyl chain results in a weaker ordering effect compared to saturated ceramides, yet it retains the ability to induce interdigitation and significant morphological changes in the membrane. This unique biophysical behavior translates into a differential impact on cellular signaling pathways, such as a reduced capacity to promote apoptosis. The detailed understanding of the structure-function relationship of this compound is paramount for the development of therapeutic strategies targeting sphingolipid metabolism and signaling in various diseases. Further research into the specific protein interactions and the dynamics of this compound-containing membrane domains will undoubtedly unveil new layers of complexity in its cellular functions.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complex Effects of 24:1 Sphingolipids in Membranes Containing Dioleoylphosphatidylcholine and Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preparing giant unilamellar vesicles (GUVs) of complex lipid mixtures on demand: Mixing small unilamellar vesicles of compositionally heterogeneous mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to C24:1-Ceramide: Navigating its Complex Role in Apoptosis and Cell Death

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Specificity of Ceramide Signaling

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle arrest, inflammation, and senescence.[1][2] They are composed of a sphingosine (B13886) backbone N-acylated with a fatty acid of varying length. This acyl chain length is a critical determinant of the ceramide's biological function. The synthesis of ceramides with specific chain lengths is catalyzed by a family of six distinct ceramide synthases (CerS), each exhibiting a preference for specific fatty acyl-CoAs.[1][3]

This guide focuses specifically on C24:1-Ceramide (Nervonoyl Ceramide) , a very-long-chain ceramide (VLCC) predominantly synthesized by Ceramide Synthase 2 (CerS2).[4][5][6] While long-chain saturated ceramides, such as C16:0-ceramide, are widely regarded as potent inducers of apoptosis, the role of this compound is significantly more nuanced. This document provides an in-depth examination of the signaling pathways, quantitative data, and experimental methodologies related to this compound's involvement in cell death and other cell fate decisions, highlighting its distinct behavior compared to other ceramide species.

Core Signaling Pathways: A Tale of Two Ceramides

The influence of ceramides on apoptosis is not monolithic; it is highly dependent on the specific molecular species. The contrast between the saturated C16:0-ceramide and the monounsaturated this compound provides a clear example of this specificity.

The Mitochondrial Apoptosis Pathway: A Saturation-Dependent Mechanism

The intrinsic, or mitochondrial, pathway of apoptosis is a central mechanism for programmed cell death. A key event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which allows the release of pro-apoptotic proteins like cytochrome c.[7] Ceramides are known to accumulate at the mitochondrial outer membrane and can directly induce MOMP, potentially through the formation of protein-permeable channels.[8]

However, recent evidence strongly suggests that the saturation of the ceramide's acyl chain is a critical factor in this process. A pivotal study demonstrated that while the saturated C16:0-ceramide potently induces the translocation of the pro-apoptotic protein Bax to the mitochondria—a key step preceding MOMP—the monounsaturated This compound fails to do so effectively.[9] This suggests that this compound is a poor activator of the classical Bax-mediated mitochondrial apoptotic pathway. This differential activity is hypothesized to be due to the inability of unsaturated ceramides to form the stable, ceramide-rich membrane platforms required for Bax recruitment and oligomerization.[9]

JNK Stress Signaling Pathway

Ceramides are well-established activators of the c-Jun N-terminal Kinase (JNK) signaling cascade, a pathway strongly associated with stress-induced apoptosis.[10][11] Upon activation by stimuli, ceramide generation can lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates downstream targets, including the transcription factor c-Jun, which in turn modulates the expression of genes involved in apoptosis, such as members of the Bcl-2 family.[12] While this is a general mechanism for ceramide action, the specific efficacy of this compound in activating this pathway compared to other species is an area requiring further investigation.

An Anti-Metastatic Role: Beyond Apoptosis

Contrasting with a direct pro-death role, the CerS2/C24:1-ceramide axis has been identified as a key suppressor of cancer cell motility and metastasis. In ovarian cancer cell models, downregulation of CerS2 and the subsequent decrease in this compound levels were associated with increased metastatic potential.[4] Conversely, increasing this compound levels, either through CerS2 overexpression or exogenous application, significantly inhibited the formation of lamellipodia, the actin-rich protrusions essential for cell migration.[4][13] This positions this compound as a regulator of cell fate that limits malignancy through mechanisms distinct from inducing apoptosis.

Quantitative Data on Ceramide-Mediated Cellular Effects

The following tables summarize key quantitative findings from the literature, highlighting the differential effects of this compound compared to other ceramide species.

Table 1: Comparative Effects of Ceramide Species on Apoptosis Induction

| Ceramide Species | Cell Type | Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| C16:0-Ceramide | HeLa | 100 µM | 95 ± 2% of cells showed Bax-GFP translocation to mitochondria. | [9] |

| This compound | HeLa | 100 µM | 10 ± 6% of cells showed Bax-GFP translocation to mitochondria. | [9] |

| C2-Ceramide | SH-SY5Y | 25 µM | Decreased cell viability by approximately 60% . | [14] |

| C2-Ceramide | HT29 Colon Cancer | 30 µM | Significant cytotoxicity observed after 24h treatment. |[15] |

Table 2: this compound's Effect on Cancer Cell Motility

| Cell Line | Treatment | Observed Effect | Citation |

|---|---|---|---|

| SKOV3 (Ovarian Cancer) | This compound (5 µM) for 6h | Significant inhibition of lamellipodia formation. | [4] |

| SKOV3 (Ovarian Cancer) | siRNA knockdown of CerS2 | Significant decrease in this compound; increased cell motility. |[4] |

Key Experimental Protocols and Workflows

The following sections detail standardized methodologies for studying the effects of this compound.

Protocol: Cell Culture and Exogenous Ceramide Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, SKOV3) in appropriate growth medium in 6-well plates or 96-well plates, depending on the downstream assay, and allow them to adhere overnight.

-

Ceramide Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound by dissolving it in a suitable solvent like ethanol (B145695) or a DMSO:ethanol mixture.

-

Working Solution Preparation: For cell treatment, dilute the stock solution into serum-free culture medium to the desired final concentration (e.g., 5-100 µM). To aid solubility and delivery, ceramides are often complexed with fatty acid-free Bovine Serum Albumin (BSA).

-

Cell Treatment: Remove the growth medium from the cells, wash once with PBS, and add the ceramide-containing medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator before proceeding with analysis.

Protocol: Apoptosis Assessment via Annexin V/PI Staining

This method quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle enzyme like TrypLE or by scraping.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipotoxic very-long-chain ceramides cause mitochondrial dysfunction, oxidative stress, and cell death in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stress-induced ceramide generation and apoptosis via the phosphorylation and activation of nSMase1 by JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C-Jun N-terminal kinases/c-Jun and p38 pathways cooperate in ceramide-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramide synthase 2-C24:1 -ceramide axis limits the metastatic potential of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. besjournal.com [besjournal.com]

The Enzymatic Regulation of C24:1-Ceramide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C24:1-ceramide, a member of the very-long-chain ceramide family, is a critical sphingolipid involved in a multitude of cellular processes, including the regulation of membrane fluidity, signal transduction, and apoptosis. The precise control of its synthesis is paramount for maintaining cellular homeostasis, and dysregulation is implicated in various pathological conditions. This technical guide provides a comprehensive overview of the core enzymatic machinery governing this compound synthesis, detailing the regulatory mechanisms, experimental protocols for its study, and the signaling pathways it modulates.

Core Enzymes in this compound Synthesis

The biosynthesis of this compound is a multi-step process primarily occurring in the endoplasmic reticulum. It involves the coordinated action of three key enzymes: Fatty Acid Elongase 1 (ELOVL1), Ceramide Synthase 2 (CerS2), and Sphingolipid Delta-4 Desaturase (DEGS1).

ELOVL1: The Very-Long-Chain Fatty Acid Elongase

The synthesis of the C24:1 acyl chain is initiated by the elongation of shorter fatty acyl-CoAs. ELOVL1 is the rate-limiting enzyme responsible for the elongation of C22:1-CoA to C24:1-CoA.[1] ELOVL1 exhibits high substrate specificity towards saturated and monounsaturated C20- and C22-CoAs.[1][2]

CerS2: The Very-Long-Chain Ceramide Synthase

Ceramide Synthase 2 is the pivotal enzyme that catalyzes the N-acylation of a sphingoid base (e.g., sphinganine) with C24:1-CoA to form dihydro-C24:1-ceramide.[3][4] CerS2 displays a remarkable specificity for very-long-chain acyl-CoAs, particularly C22 to C24 derivatives.[4]

DEGS1: The Sphingolipid Delta-4 Desaturase

The final step in this compound synthesis is the introduction of a double bond into the sphingoid backbone of dihydro-C24:1-ceramide. This reaction is catalyzed by DEGS1, converting dihydro-C24:1-ceramide into this compound.

Enzymatic Regulation

The synthesis of this compound is tightly regulated at multiple levels to ensure appropriate cellular concentrations.

Regulation of ELOVL1 Activity

The activity of ELOVL1 is intrinsically linked to the subsequent utilization of its product by CerS2. This coordination ensures that the production of C24:1-CoA is matched with its incorporation into ceramides (B1148491).

Regulation of CerS2 Activity

CerS2 activity is modulated by several mechanisms, including substrate availability and post-translational modifications.

-

Acyl-CoA-Binding Protein (ACBP): ACBP has been shown to stimulate the activity of CerS2 in vitro.[5] In the absence of ACBP, CerS2 activity is significantly lower, and the addition of nanomolar concentrations of ACBP can lead to a more than two-fold increase in its activity.[5]

-

Phosphorylation: The enzymatic activity of CerS2 is heavily dependent on its phosphorylation state.[6][7] Dephosphorylation of CerS2 can lead to a severe reduction in its activity, with one study reporting an 84% decrease in activity towards C24:1-CoA upon treatment with λ-phosphatase.[6] This phosphorylation is mediated, at least in part, by Casein Kinase 2 (CK2).[6][7] Phosphorylation primarily increases the Vmax of the enzyme.[7]

Quantitative Data on Enzymatic Regulation

| Enzyme | Regulatory Factor | Effect on Activity | Quantitative Change | Reference |

| CerS2 | Acyl-CoA-Binding Protein (ACBP) | Stimulation | > 2-fold increase with 0.25 nM ACBP | [5] |

| CerS2 | Dephosphorylation (λ-phosphatase) | Inhibition | ~84% reduction towards C24:1-CoA | [6] |

| CerS2 | Phosphorylation | Stimulation | Increases Vmax | [7] |

Signaling Pathways

This compound is not merely a structural component of membranes but also an important signaling molecule that can influence the activity of downstream effectors.

Ceramide-Activated Protein Kinases and Phosphatases

Ceramides, including C24:1, can directly or indirectly modulate the activity of protein kinases and phosphatases, thereby influencing a variety of signaling cascades.

-

Protein Kinase C ζ (PKCζ): Ceramide can directly activate PKCζ, leading to its recruitment to membrane microdomains.[8][9] This activation can, in turn, inactivate Akt, a key regulator of cell growth and survival.[9]

-

Protein Phosphatase 2A (PP2A): Ceramide is a known activator of the serine/threonine phosphatase PP2A.[10][11][12][13] This activation can lead to the dephosphorylation and subsequent degradation of oncoproteins such as c-Myc.[11]

Caption: Overview of this compound synthesis, regulation, and downstream signaling.

Experimental Protocols

In Vitro Ceramide Synthase (CerS2) Activity Assay

This protocol is adapted from previously described methods.[5][14][15]

Materials:

-

Cell lysates or microsomal fractions containing CerS2

-

Assay buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

-

C24:1-CoA substrate

-

Sphinganine (or a fluorescently labeled analog like NBD-sphinganine)

-

Internal standard (e.g., C17-ceramide)

-

Solvents for lipid extraction (e.g., Chloroform:Methanol)

-

LC-MS/MS system

Procedure:

-

Prepare cell lysates or microsomes in assay buffer.

-

Incubate the protein sample (50-100 µg) with 50 µM C24:1-CoA and 10-15 µM sphinganine in the assay buffer.

-

Incubate the reaction mixture at 37°C for 30-120 minutes.

-

Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.

-

Add the internal standard.

-

Extract the lipids using a standard lipid extraction protocol (e.g., Bligh-Dyer).

-

Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

Quantify the newly synthesized C24:1-dihydroceramide by LC-MS/MS.

Caption: Experimental workflow for the in vitro CerS2 activity assay.

ELOVL1 Activity Assay

This protocol is based on established methods.[1][16]

Materials:

-

Microsomal fractions containing ELOVL1

-

Substrate: C22:1-CoA

-

[14C]malonyl-CoA

-

Reaction buffer

-

TLC plates and developing solvent

-

Scintillation counter or bioimaging analyzer

Procedure:

-

Incubate total membrane proteins (e.g., 40 µg) with 50 µM C22:1-CoA and 0.025 µCi [14C]malonyl-CoA in a suitable reaction buffer.

-

Incubate at 37°C for 1 hour.

-

Terminate the reaction.

-

Saponify, acidify, and extract the lipids.

-

Separate the lipid products by TLC.

-

Detect and quantify the radiolabeled elongated fatty acid product using a bioimaging analyzer or scintillation counting.

DEGS1 Activity Assay

This protocol utilizes a cell-based assay with a fluorescent substrate analog.

Materials:

-

Cultured cells expressing DEGS1

-

Cell-permeable dihydroceramide (B1258172) analog (e.g., C12-dhCCPS)

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency.

-

Add the dihydroceramide analog (e.g., 0.5 µM C12-dhCCPS) to the cell culture medium.

-

Incubate for a defined period (e.g., 6 hours).

-

Harvest the cells and extract the lipids.

-

Analyze the conversion of the dihydroceramide analog to its desaturated counterpart by LC-MS/MS.[17]

LC-MS/MS Quantification of this compound

This is a generalized protocol for the quantification of endogenous this compound.[18][19][20][21][22]

Materials:

-

Biological sample (cells, tissue, plasma)

-

Internal standard (e.g., C17-ceramide or a deuterated this compound standard)

-

Solvents for lipid extraction

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Homogenize the biological sample.

-

Add the internal standard.

-

Perform lipid extraction using a method like Bligh-Dyer.

-

Dry the lipid extract and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the ceramide species using a reverse-phase column with a suitable gradient (e.g., water/acetonitrile/isopropanol with formic acid and ammonium (B1175870) formate).

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The transition for this compound is typically m/z 648.6 -> 264.4.

Caption: General workflow for LC-MS/MS quantification of this compound.

Conclusion

The enzymatic regulation of this compound synthesis is a complex and finely tuned process that is critical for cellular function. A thorough understanding of the key enzymes—ELOVL1, CerS2, and DEGS1—and their regulatory mechanisms provides a foundation for investigating the role of this compound in health and disease. The detailed experimental protocols provided in this guide offer a practical framework for researchers to accurately measure and dissect the synthesis and signaling of this important sphingolipid, paving the way for the development of novel therapeutic strategies targeting this pathway.

References

- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme Activities of the Ceramide Synthases CERS2-6 Are Regulated by Phosphorylation in the C-terminal Region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ceramide directly activates protein kinase C zeta to regulate a stress-activated protein kinase signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of PP2A by Sphingolipid Metabolism and Signaling [frontiersin.org]

- 11. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4.5. Enzyme Activity Assay for Ceramide Synthases [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 22. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

C24:1-Ceramide localization within subcellular compartments

An In-depth Technical Guide to the Subcellular Localization of C24:1-Ceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of sphingolipids that serve as fundamental structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation.[1] These bioactive lipids consist of a sphingosine (B13886) backbone N-acylated with a fatty acid of varying chain length. The specific acyl chain length of a ceramide molecule is a crucial determinant of its biological function and subcellular distribution.

This guide focuses on this compound (N-nervonoyl-sphingosine), a very-long-chain monounsaturated ceramide. It is predominantly synthesized by Ceramide Synthase 2 (CerS2).[2][3] Understanding the precise localization of this compound within subcellular compartments is paramount, as its spatial distribution dictates its interaction with effector proteins and its influence on the biophysical properties of organelle membranes. This document provides a comprehensive overview of the current knowledge on this compound localization, the experimental methodologies used for its determination, and its involvement in key cellular pathways.

Quantitative Data on this compound Subcellular Distribution

The quantification of this compound across different organelles is a complex task, and the exact distribution can vary significantly depending on cell type, metabolic state, and external stimuli. While a complete, universally applicable quantitative map is not yet established, lipidomics studies using mass spectrometry have provided valuable insights into its relative abundance in various compartments. The following table summarizes key quantitative findings from the literature.

| Subcellular Compartment | Cell/Tissue Type | Quantitative Findings | Citation(s) |

| Endoplasmic Reticulum (ER) | Jurkat Cells | Enriched in this compound compared to MAMs. | [4] |

| Mouse Liver | CerS2, the synthase for this compound, is an ER-resident enzyme. | [5] | |

| Mitochondria-Associated Membranes (MAMs) | Jurkat Cells | Lower relative abundance of this compound compared to ER and Plasma Membrane. | [4] |

| Mitochondria | Mouse Hepatocytes | Haploinsufficiency of CerS2 (which synthesizes this compound) leads to inhibition of mitochondrial respiration and ATP production. | [6][7] |

| Plasma Membrane (PM) | Jurkat Cells | Enriched in this compound compared to MAMs. | [4] |

| Extracellular Vesicles (EVs) / Exosomes | Human Serum (Female) | Significantly increased in older (75-90 yrs) vs. younger (24-40 yrs) individuals (15.4 vs. 3.8 pmol/sample). | [8] |

| Rhesus Macaque Serum | Increased in older (25-30 yrs) vs. younger (6-10 yrs) monkeys (9.3 vs. 1.8 pmol/sample). | [8] | |

| Glioblastoma Stem-like Cells | This compound is a significant species in both the cells and their derived exosomes, with differential distribution among phenotypes. | [9] | |

| Nervous System Tissues | Mouse Cerebrum | C24-chain length ceramides are predominant, consistent with high expression of CerS2. | [3] |

Experimental Protocols

The determination of this compound's subcellular localization relies on a combination of sophisticated techniques, primarily involving cell fractionation, lipid extraction, and advanced analytical methods.

Protocol 1: Quantification of this compound in Subcellular Fractions by LC-MS/MS

This is the gold standard for accurate quantification of specific lipid species within isolated organelles.

-

Subcellular Fractionation:

-

Objective: To isolate distinct organelles from cell culture or tissue homogenates.

-

Methodology: Cells are first homogenized under conditions that preserve organelle integrity. The homogenate is then subjected to differential centrifugation, a series of centrifugation steps at progressively higher speeds, to pellet nuclei, mitochondria, and microsomes (containing ER and Golgi). Further purification is achieved using density gradient centrifugation (e.g., with sucrose (B13894) or iodixanol), which separates organelles based on their buoyant density. Purity of the isolated fractions is validated by Western blotting for organelle-specific marker proteins.[4]

-

-

Lipid Extraction:

-

Objective: To extract all lipids, including this compound, from the purified organelle fractions.

-

Methodology: A modified Bligh and Dyer method is commonly employed.[10] The aqueous organelle suspension is mixed with a chloroform/methanol solution to create a biphasic system. Lipids partition into the lower organic phase. A non-naturally occurring ceramide (e.g., C17:0 or C25:0 ceramide) is often added as an internal standard at the beginning of the extraction to correct for sample loss during processing.[11] The organic phase is collected, dried under nitrogen, and reconstituted in a suitable solvent for analysis.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Objective: To separate, identify, and quantify this compound.

-

Methodology: The extracted lipids are injected into a High-Performance Liquid Chromatography (HPLC) system, typically using a C8 or C18 reversed-phase column.[11] A solvent gradient separates the different lipid classes and species based on their hydrophobicity. The eluent is then introduced into a triple quadrupole mass spectrometer.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In positive ion mode, the parent ion (precursor ion) corresponding to the mass-to-charge ratio (m/z) of this compound is selected in the first quadrupole. This ion is then fragmented in the second quadrupole (collision cell), and a specific, characteristic fragment ion (product ion) is selected in the third quadrupole. For most ceramides, the common product ion is m/z 264, corresponding to the sphingosine backbone.[11]

-

The transition for this compound is m/z 648 → 264.[11] The abundance of this specific transition is measured over time, and the area under the resulting chromatographic peak is proportional to the amount of this compound in the sample. Quantification is achieved by comparing the peak area of endogenous this compound to that of the known amount of added internal standard.

-

Protocol 2: Visualization of Ceramides by Fluorescence Microscopy

This method provides spatial information but is less specific for C24:1 and can be subject to artifacts.

-

Fluorescent Labeling:

-

Objective: To label cellular ceramides for visualization.

-

Methodology: Cells are incubated with fluorescently-labeled ceramide analogs, such as NBD-ceramide or BODIPY-ceramide. These analogs are cell-permeable and are metabolized and distributed similarly to endogenous ceramides, often accumulating in the Golgi apparatus.[12] Alternatively, immunofluorescence can be used, where cells are fixed, permeabilized, and stained with antibodies that recognize ceramides. Specific antibodies that recognize a broad spectrum of ceramides, including C16:0 to C24:1, are commercially available.[12]

-

-

Confocal Microscopy:

-

Objective: To acquire high-resolution images of the fluorescent signal within the cell.

-

Methodology: A confocal laser scanning microscope is used to excite the fluorophore and collect the emitted light. Optical sectioning allows for the reconstruction of a 3D image of the cell, revealing the subcellular distribution of the fluorescent probe. Co-localization studies can be performed by counterstaining with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the ER) to more precisely identify the location of the ceramide signal.

-

Protocol 3: Tissue Localization by MALDI Mass Spectrometry Imaging

This technique maps the spatial distribution of lipids directly in tissue sections.

-

Sample Preparation:

-

Objective: To prepare thin tissue sections for analysis.

-

Methodology: A frozen tissue block is sectioned using a cryostat. The thin sections (typically 10-12 µm) are thaw-mounted onto a conductive glass slide.[13]

-

-

Matrix Application:

-

Objective: To coat the tissue with a matrix that facilitates laser desorption/ionization.

-

Methodology: A chemical matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) is uniformly applied over the tissue section, often using an automated sprayer. The matrix co-crystallizes with the analyte molecules.[13]

-

-

MALDI-MS Analysis:

-

Objective: To generate a map of this compound distribution across the tissue section.

-

Methodology: The slide is placed into the MALDI mass spectrometer. A pulsed laser is fired at discrete spots across the entire tissue section. At each spot, the laser energy is absorbed by the matrix, causing desorption and ionization of the analyte molecules (including this compound). The mass spectrometer measures the m/z of the ions at each x,y coordinate. By plotting the signal intensity for the specific m/z of this compound across all coordinates, a 2D ion density map is created, revealing its spatial distribution within the tissue's histology.[13]

-

Signaling Pathways, Transport, and Workflows

Ceramide Synthesis and Transport

Ceramides are synthesized and transported through a highly regulated network of pathways. This compound originates in the ER and must be transported to other organelles to be converted into complex sphingolipids or to exert its signaling functions.

Experimental Workflow for Subcellular Quantification

The following diagram illustrates the logical flow for determining the concentration of this compound in different organelles.

Conclusion

This compound is a critical very-long-chain sphingolipid whose function is intrinsically linked to its location within the cell. Primarily synthesized in the endoplasmic reticulum, it is distributed to various organelles, including the Golgi apparatus, mitochondria, and the plasma membrane, through complex transport mechanisms. It also accumulates in extracellular vesicles, particularly during aging. While mass spectrometry-based lipidomics has been instrumental in identifying its presence in these compartments, a complete and detailed quantitative map of its steady-state distribution remains an active area of research. The continued development of advanced analytical techniques, including super-resolution microscopy and improved lipidomics workflows, will further refine our understanding of how the spatial and temporal regulation of this compound contributes to cellular physiology and the pathogenesis of disease. This knowledge is essential for developing targeted therapeutic strategies for a range of disorders where ceramide metabolism is dysregulated.

References

- 1. The role of ceramide in regulating endoplasmic reticulum function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingolipids in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipid distribution at mitochondria-associated membranes (MAMs) upon induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 7. Sphingolipids as a Culprit of Mitochondrial Dysfunction in Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Very Long-Chain C24:1 Ceramide Is Increased in Serum Extracellular Vesicles with Aging and Can Induce Senescence in Bone-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceramide Composition in Exosomes for Characterization of Glioblastoma Stem-Like Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of plasma membrane ceramides by super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentration and Biological Roles of C24:1-Ceramide in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of C24:1-Ceramide, focusing on its physiological concentration in human plasma, the methodologies for its quantification, and its involvement in key biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the roles of sphingolipids in health and disease.

Physiological Concentration of this compound in Human Plasma

Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in various cellular processes. The C24:1 species, a very long-chain monounsaturated ceramide, is one of the most abundant ceramides in human plasma. Its concentration can fluctuate based on physiological and pathological conditions. Establishing a baseline physiological concentration is critical for understanding its role as a biomarker and its therapeutic potential.

Quantitative data from various studies on the plasma concentration of this compound in healthy human subjects are summarized below. It is important to note that values can vary between laboratories due to differences in analytical methodologies and cohort characteristics.

| Study Cohort Description | Mean Concentration (pmol/mL) | Standard Deviation (pmol/mL) | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Citation |

| Healthy Control Subjects | 430 | 30 | 278.5 | 19.4 | [1] |

| Healthy, Normal Weight Control Group | 155.5 | 30.5 | 100.7 | 19.8 | [2] |

Concentrations in ng/mL were calculated using the molecular weight of this compound (d18:1/24:1) which is approximately 648.1 g/mol .

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in human plasma is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the precise measurement of individual ceramide species within a complex biological matrix.

Sample Preparation: Protein Precipitation and Lipid Extraction

A common and effective method for extracting ceramides from plasma involves protein precipitation and liquid-liquid extraction.

-

Internal Standard Spiking: To a 50 µL plasma sample, add a known amount of a suitable internal standard, such as C17:0-Ceramide or a stable isotope-labeled this compound (e.g., this compound-d7).

-

Protein Precipitation: Add 250 µL of cold isopropanol (B130326) to the plasma sample.

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the lipids to a new tube for analysis.

Liquid Chromatography (LC)

Reverse-phase chromatography is typically employed to separate the different ceramide species.

-

Column: A C18 or C8 column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm) is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of methanol (B129727), 2-propanol, and an aqueous buffer (e.g., 10 mM ammonium (B1175870) bicarbonate) is effective. A typical mobile phase composition is a 1:1 mixture of methanol and 2-propanol with 10 mM ammonium bicarbonate.

-

Flow Rate: A flow rate of 0.3 mL/min is often used.

-

Column Temperature: The column is typically maintained at 30°C.

-

Injection Volume: A small volume, such as 10 µL, of the extracted sample is injected.

Tandem Mass Spectrometry (MS/MS)